molecular formula C13H13NO3 B166181 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid CAS No. 132600-13-6

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid

Cat. No.: B166181
CAS No.: 132600-13-6
M. Wt: 231.25 g/mol
InChI Key: YFMAYMKMNUQNBC-UHFFFAOYSA-N
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Description

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid is a benzoic acid derivative investigated for its potential as a small-molecule inhibitor targeting the interleukin-15 receptor alpha (IL-15Rα) subunit . Chronic overproduction of the cytokine IL-15 contributes to the pathogenesis of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, multiple sclerosis, and celiac disease . This compound is designed to selectively block the high-affinity interaction between IL-15 and its specific receptor subunit, a mechanism that has been shown to efficiently reduce IL-15 activity and downstream signaling . The molecular structure of benzoic acid derivatives like this one is of significant interest in this field, as the carboxylic acid groups can mimic natural ligands and disrupt key salt bridges that stabilize the IL-15/IL-15Rα complex . By interfering with this interaction, this compound represents a valuable research tool for studying the IL-15 signaling pathway and exploring novel therapeutic strategies for IL-15-mediated conditions .

Properties

IUPAC Name

2-[(3-oxocyclohexen-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-5-3-4-9(8-10)14-12-7-2-1-6-11(12)13(16)17/h1-2,6-8,14H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMAYMKMNUQNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375075
Record name 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132600-13-6
Record name 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132600-13-6
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Preparation Methods

Reaction Mechanism

The amine group of anthranilic acid undergoes nucleophilic attack on the carbonyl group of 1,3-cyclohexanedione, followed by dehydration to form the enamine linkage. The reaction proceeds via a Schiff base intermediate, stabilized by the aromatic system of the benzoic acid moiety.

Experimental Protocol

  • Reactants :

    • 1,3-Cyclohexanedione (9.05 g, 80.8 mmol)

    • 2-Aminobenzoic acid (11.11 g, 59.86 mmol)

  • Conditions :

    • Temperature: 120°C

    • Atmosphere: Nitrogen stream

    • Duration: 4 hours

  • Workup :

    • The solid product is triturated with hot ethyl acetate.

    • Dried under vacuum to yield a yellow-orange solid.

  • Yield : 84%.

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.6 (dt, 1H), 7.3 (t, 1H), 6.6 (br s, 1H), 5.62 (s, 1H), 2.6–2.1 (m, 8H).

  • IR (CHCl₃) : 3050 cm⁻¹ (N-H), 1729 cm⁻¹ (C=O), 1536 cm⁻¹ (C=C).

  • X-ray Crystallography : Confirms dimeric structures in organotin derivatives.

Catalytic Variations and Solvent Systems

While the primary method uses solvent-free conditions, alternative protocols employ catalysts or polar solvents to enhance reactivity.

Example Protocol (Adapted for Target Compound):

  • Reactants :

    • 1,3-Cyclohexanedione (0.89 mmol)

    • 2-Aminobenzoic acid (0.89 mmol)

    • TMSCl (0.98 mmol)

  • Conditions :

    • Solvent: DMF/acetonitrile (1:2 v/v)

    • Temperature: Room temperature

    • Duration: 1.5 hours

  • Workup :

    • Precipitation in ice-water mixture.

    • Filtration and drying under reduced pressure.

Applications and Derivatives

The product serves as a ligand for organotin complexes (e.g., [Me₂Sn(OBz)O]₂), which exhibit superior antifungal activity against Cryptococcus neoformans and Candida albicans compared to ketoconazole. Cytotoxicity assays on human kidney cells indicate selective toxicity, with IC₅₀ values >100 µM for the free ligand.

Challenges and Optimization Opportunities

  • Solvent Selection : Ethanol or acetonitrile may improve solubility without side reactions.

  • Catalyst Screening : Lewis acids (e.g., CuI, Cs₂CO₃) could accelerate enamine formation.

  • Green Chemistry : Microwave-assisted synthesis or mechanochemical methods may reduce energy input.

Chemical Reactions Analysis

Types of Reactions

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid exhibits significant biological activity. Its organotin complexes have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in both medicinal chemistry and agriculture. The compound's ability to interact with microbial cell membranes enhances its efficacy as an antimicrobial agent, making it a candidate for further pharmacological development.

Mechanism of Action
The mechanism of action primarily revolves around its interactions at the molecular level. Studies have focused on its binding affinity and reactivity with various biological targets, which are crucial for understanding its therapeutic uses. The presence of both an amino group and a cyclohexene structure contributes to its unique reactivity profile.

Biochemistry

Role as a Ligand
this compound acts as a ligand in coordination chemistry. Its functional groups allow it to form complexes with metal ions, which can be utilized in various biochemical assays. This property makes it valuable for studying enzyme mechanisms and protein interactions.

Synthesis Pathways
The synthesis of this compound typically involves the reaction of 1,3-cyclohexadione with 2-aminobenzoic acid or 3-ethoxycyclohex-2-enone . Understanding these synthesis pathways is essential for developing derivatives that may exhibit enhanced biological activity.

Materials Science

Potential in Drug Discovery
Due to its unique structure, this compound is being explored for drug discovery and development. Its ability to act as a versatile intermediate in organic synthesis opens avenues for creating novel therapeutic agents . The compound's dual functionality enhances its potential as a scaffold for drug design.

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of organotin complexes derived from this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these complexes disrupt microbial cell membranes, leading to cell death. This finding supports the compound's potential use in developing new antimicrobial agents.

Case Study 2: Coordination Chemistry

In another investigation, the ligand properties of this compound were assessed for their ability to form stable complexes with transition metals. The resulting metal-ligand complexes exhibited enhanced catalytic activity in organic transformations, showcasing the compound's versatility in materials science applications .

Mechanism of Action

The mechanism of action of 2-((3-Oxocyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Effects

Key Observations:

Chlorinated Analog (C₁₃H₁₂ClNO₃): The addition of chlorine at the C2 position of the cyclohexenone ring increases molecular weight by ~38.45 g/mol compared to the parent compound. Structural analysis reveals 31 bonds, including 9 multiple bonds and a chlorine atom, which may influence steric interactions and binding affinity .

Benzofuran Analog (C₁₅H₁₁NO₄): Replacement of the cyclohexenone ring with a benzofuran system introduces aromaticity and planar geometry, altering electronic properties. The molecular weight increases to 269.25 g/mol, and the compound exhibits a distinct infrared (IR) spectral profile .

Ethoxy-Oxoacetamido Derivative (C₁₁H₁₁NO₅): The ethoxy-oxoacetamido group introduces hydrogen-bonding capabilities (O–H⋯O and C–H⋯O interactions), as evidenced by its crystal structure. This may enhance solubility in polar solvents compared to the parent compound .

Key Findings:
  • The parent compound’s triorganotin complexes (e.g., [Ph₃Sn(OBz)]) demonstrate superior activity against bacteria, fungi, and insects compared to diorganotin variants, attributed to increased lipophilicity and membrane penetration .
  • Chlorination in the analog C₁₃H₁₂ClNO₃ may amplify reactivity via electronic effects, though biological data remain unreported .

Physicochemical and Structural Insights

  • Collision Cross-Section (CCS): The parent compound’s CCS values (151.1–162.6 Ų) suggest moderate molecular compactness, which may influence its pharmacokinetic properties .
  • Crystal Packing: The ethoxy-oxoacetamido derivative forms hydrogen-bonded chains parallel to the [111] crystallographic direction, a feature absent in the parent compound’s reported structures .
  • Thermal Stability: The parent compound’s melting point (194–196°C) reflects strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and amino groups .

Biological Activity

2-((3-Oxocyclohex-1-enyl)amino)benzoic acid, also known as HOBz, is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. This compound belongs to the class of enaminones, characterized by the presence of both an amine and a ketone group in conjugation with a double bond. Its unique structure and functional groups offer significant potential for various biological activities, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of this compound typically involves the reaction between 2-aminobenzoic acid and 3-ethoxycyclohex-2-enone. The reaction pathway can be summarized as follows:

  • Formation of Enaminone : The amino group from 2-aminobenzoic acid reacts with the carbonyl group in 3-ethoxycyclohex-2-enone.
  • Cyclization : This leads to the formation of the cyclohexene structure fused with an amino group attached to a benzoic acid moiety.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Antifungal Activity

Studies have demonstrated that derivatives of this compound show significant antifungal properties. In particular, complexes formed with organotin derivatives have been screened against Cryptococcus neoformans and Candida albicans, yielding promising results. Some organotin complexes exhibited superior antifungal activity compared to standard treatments like ketoconazole .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in human kidney cells, revealing varying degrees of toxicity depending on the specific derivative tested. For instance, certain organotin complexes derived from this compound showed enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity levels in normal cells .

The mechanism underlying the biological activity of this compound primarily revolves around its interactions at the molecular level. The presence of both an amino group and a carbonyl functionality allows it to act as a ligand in coordination chemistry, potentially influencing various biological pathways. Notably, studies suggest that it may interact with key enzymes involved in protein degradation systems, such as cathepsins B and L .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Organotin Complexes : A study synthesized several organotin complexes from this compound and assessed their antifungal activity against C. neoformans and C. albicans. The results indicated that some complexes had higher inhibition values than conventional antifungal agents, suggesting their potential use in treating fungal infections .
  • Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of various derivatives on human kidney cells and cancer cell lines. The findings revealed that while some derivatives were cytotoxic to cancer cells, they exhibited significantly lower toxicity towards normal cells, indicating a selective action that could be beneficial for therapeutic applications.

Data Table: Biological Activity Overview

Activity Type Compound/Derivative Tested Organism/Cell Line Effect Observed
AntifungalOrganotin ComplexesCryptococcus neoformansSuperior inhibition compared to ketoconazole
AntifungalOrganotin ComplexesCandida albicansSignificant antifungal activity
CytotoxicityVarious DerivativesHuman Kidney CellsVarying toxicity levels
CytotoxicityVarious DerivativesCancer Cell LinesSelective cytotoxicity

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Use of DMAP or pyridine to accelerate coupling.
  • Stoichiometry : A 1.2:1 molar ratio of cyclohexenone to aminobenzoic acid improves yield.
  • Monitoring : TLC or HPLC to track reaction progress and identify byproducts.

Advanced: How can single-crystal X-ray diffraction (SXRD) using SHELX programs validate the molecular structure of this compound?

Answer:
SXRD with SHELX software (e.g., SHELXL, SHELXS) enables precise structural determination:

  • Data collection : High-resolution data (≤ 0.8 Å) at low temperature (100 K) reduces thermal motion artifacts.
  • Structure solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD) resolve phase problems.
  • Refinement : SHELXL refines positional and anisotropic displacement parameters, with hydrogen atoms placed geometrically.
  • Validation :
    • R-factors : Target R1 < 0.05 for high-quality data.
    • ORTEP plots (via ORTEP-3) visualize thermal ellipsoids and confirm bond geometry .
    • PLATON/CHECKCIF analyzes geometric outliers (e.g., bond angle deviations > 5°).

Example : A study of analogous benzoic acid derivatives achieved R1 = 0.032 using SHELXL-2018, confirming planar amide linkages and cyclohexenone chair conformations .

Advanced: What strategies resolve discrepancies in biological activity data across different studies?

Answer:
Contradictions in bioactivity (e.g., IC50 variability in enzyme inhibition assays) require methodological scrutiny:

  • Assay standardization :
    • Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted).
    • Validate via positive controls (e.g., known inhibitors).
  • Data normalization :
    • Express activity as % inhibition relative to vehicle controls.
    • Apply statistical tests (ANOVA, t-test) to assess significance.
  • Structural confounding factors :
    • Check for tautomerism (e.g., enol-keto equilibria in cyclohexenone) via NMR or computational modeling (DFT).
    • Purity verification (HPLC ≥ 95%) to exclude batch-dependent impurities .

Case Study : A 2023 study resolved conflicting antimicrobial data by correlating logP values (HPLC-measured) with membrane permeability, showing higher lipophilicity enhances activity against Gram-negative bacteria .

Basic: What spectroscopic techniques characterize this compound, and what key features should be analyzed?

Answer:
Key Techniques :

  • NMR (¹H/¹³C) :
    • ¹H NMR : Peaks at δ 10.5–11.0 ppm (amide NH), δ 6.5–8.5 ppm (aromatic protons).
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carboxylic acid), δ 165–170 ppm (amide C=O).
  • IR : Bands at ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch).
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₃H₁₃NO₃ requires [M+H]⁺ = 232.0974).

Q. Interpretation :

  • Tautomerism : Absence of enol proton (δ ~12 ppm in ¹H NMR) confirms the keto form dominates.
  • Purity : Sharp melting point (e.g., 180–182°C) and single HPLC peak indicate homogeneity .

Advanced: How does the compound's conformation affect its interactions with biological targets?

Answer:
The cyclohexenone ring and amide linkage adopt specific conformations critical for binding:

  • Cyclohexenone chair conformation : Stabilizes hydrophobic interactions in enzyme pockets (e.g., COX-2 inhibition).
  • Amide planarity : Facilitates hydrogen bonding with catalytic residues (e.g., serine in hydrolases).
  • Computational modeling :
    • Docking (AutoDock Vina) : Predicts binding poses using PDB structures (e.g., 1CX2 for cyclooxygenase).
    • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

Example : A 2021 study showed that substituents at the benzoic acid para-position (e.g., -OCH₃) enhance binding affinity by 2-fold via π-π stacking with Tyr355 in COX-2 .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:
Crystallization Strategies :

  • Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation (acetone/water).
  • Additives : Small molecules (e.g., diethyl ether) disrupt aggregation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation.

Q. Troubleshooting :

  • Twinned crystals : Reprocess with SHELXL TWIN commands or use detwinning algorithms.
  • Disorder : Apply restraints (e.g., SIMU in SHELXL) for flexible cyclohexenone moieties .

Table 1: Comparison of Synthetic Methods for Analogous Benzoic Acid Derivatives

MethodYield (%)Purity (HPLC)Key Reference
EDC/HOBt coupling7898.5
DCC/DMAP8597.2
Microwave-assisted9299.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Oxocyclohex-1-enyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Oxocyclohex-1-enyl)amino)benzoic acid

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